Cancer/testis antigen 1 (121-130), also known as New York esophageal squamous cell carcinoma 1 or cancer testis antigen gene 1B, is a member of the cancer/testis antigen family. This family is characterized by its restricted expression pattern, predominantly in germ cells within the testis, while being aberrantly expressed in various malignancies. The gene encoding this antigen is located on the X chromosome at the Xq28 region and plays a significant role in cancer immunotherapy due to its immunogenic properties and restricted normal tissue expression.
The cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. It is classified under the cancer/testis antigens, which comprise over 70 gene families and approximately 276 genes. These antigens are primarily expressed in the testis but can be found in various tumors, including melanoma, breast cancer, and lung cancer . Their unique expression pattern makes them promising targets for immunotherapeutic strategies.
The synthesis of cancer/testis antigen 1 involves several molecular biology techniques. The initial identification of this antigen was achieved using serological analysis of recombinant complementary DNA libraries (SEREX). Subsequent studies utilized techniques such as polymerase chain reaction (PCR) and cloning to isolate the full-length complementary DNA sequence. The longest clone identified spans 747 base pairs with a coding region of 543 base pairs .
The synthesis process typically includes:
Cancer/testis antigen 1 consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure features a glycine-rich, hydrophilic N-terminal region that contains epitopes capable of eliciting immune responses, alongside a hydrophobic C-terminal region housing a Pcc1 transcription factor domain . The secondary structure predictions suggest a flexible loop conformation in the N-terminal domain and a more restrained helical structure in the C-terminal domain.
While specific chemical reactions involving cancer/testis antigen 1 are not extensively documented, its role in immune responses suggests interactions with various immune cells and signaling pathways. The antigen can activate T-cell responses, leading to potential cytotoxic effects against tumor cells expressing this antigen.
The interaction mechanisms may include:
Cancer/testis antigen 1 acts primarily through its ability to elicit immune responses against tumors. Upon presentation on the surface of tumor cells, it can stimulate both humoral and cellular immunity. This process involves:
Data suggest that cancer/testis antigens can enhance anti-tumor immunity by promoting T-cell infiltration into tumors and facilitating tumor cell destruction .
Cancer/testis antigen 1 is characterized by:
The chemical properties include:
Cancer/testis antigen 1 has significant applications in cancer immunotherapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4